1-Phenylheptylhydrazine
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Overview
Description
1-Phenylheptylhydrazine is an organic compound belonging to the hydrazine family It is characterized by the presence of a phenyl group attached to a heptyl chain, which is further connected to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylheptylhydrazine can be synthesized through several methods. One common approach involves the reaction of phenylhydrazine with heptanal in the presence of an acid catalyst. The reaction typically proceeds as follows:
Step 1: Phenylhydrazine is mixed with heptanal in a suitable solvent, such as ethanol.
Step 2: An acid catalyst, such as hydrochloric acid, is added to the mixture.
Step 3: The reaction mixture is heated under reflux conditions for several hours.
Step 4: The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-Phenylheptylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted hydrazines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Azines and other nitrogen-containing compounds.
Reduction: Amine derivatives.
Substitution: Substituted hydrazines with various functional groups.
Scientific Research Applications
1-Phenylheptylhydrazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Phenylheptylhydrazine involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions may involve the inhibition of enzymes or the disruption of cellular processes, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Phenylhydrazine: A simpler hydrazine derivative with similar chemical properties.
1-Phenylethylhydrazine: Another hydrazine compound with a shorter alkyl chain.
1-Phenylmethylhydrazine: A related compound with a methyl group instead of a heptyl chain.
Uniqueness: 1-Phenylheptylhydrazine is unique due to its longer heptyl chain, which may confer different physicochemical properties and biological activities compared to its shorter-chain analogs
Properties
IUPAC Name |
1-phenylheptylhydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2/c1-2-3-4-8-11-13(15-14)12-9-6-5-7-10-12/h5-7,9-10,13,15H,2-4,8,11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCKNUKTSIOVMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C1=CC=CC=C1)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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